molecular formula C15H19N3O3 B2858203 N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-ethyloxalamide CAS No. 898424-30-1

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-ethyloxalamide

Cat. No.: B2858203
CAS No.: 898424-30-1
M. Wt: 289.335
InChI Key: PYWUFFPIEICQCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-ethyloxamide is a synthetic compound that has garnered attention due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a quinoline ring system and an oxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-ethyloxamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Acetylation: The resulting quinoline derivative is then acetylated using acetic anhydride to introduce the acetyl group at the 1-position.

    Oxamide Formation: The final step involves the reaction of the acetylated quinoline derivative with ethyl oxalyl chloride to form the oxamide functional group.

Industrial Production Methods

Industrial production of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-ethyloxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-ethyloxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or ethyl groups are replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-ethyloxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-ethyloxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-ethyloxamide can be compared with other similar compounds, such as:

    N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-methylbenzamide: Known for its potential therapeutic applications.

    N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-nitrobenzenesulfonamide: Studied for its unique chemical properties and potential use in material science.

The uniqueness of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-ethyloxamide lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-ethyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-3-16-14(20)15(21)17-12-7-6-11-5-4-8-18(10(2)19)13(11)9-12/h6-7,9H,3-5,8H2,1-2H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWUFFPIEICQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.